

physical and chemical properties of 4-Amino-3-penten-2-one

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Compound of Interest

Compound Name: 4-Amino-3-penten-2-one

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An In-depth Technical Guide to **4-Amino-3-penten-2-one**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-penten-2-one, also known as acetylacetonamine, is an enaminone compound with the chemical formula C_5H_9NO .^{[1][2][3]} Enaminones are a class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond. This structural motif imparts unique chemical reactivity and makes them valuable building blocks in organic synthesis. **4-Amino-3-penten-2-one** exists as a low-melting solid and has applications as a reagent in chemical analysis, particularly in the fluorimetric determination of aldehydes like formaldehyde.^[4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and visual representations of its chemical behavior.

Core Physical and Chemical Properties

The fundamental properties of **4-Amino-3-penten-2-one** are summarized below. These data are essential for its handling, storage, and application in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₅ H ₉ NO	[1] [2] [5]
Molecular Weight	99.13 g/mol	[2] [3]
CAS Number	1118-66-7	[1] [2] [3]
Appearance	Solid	
Melting Point	38 °C	[1]
Boiling Point	130-131 °C	[1]
Density	1.0343 g/cm ³ (rough estimate)	[1]
IUPAC Name	4-aminopent-3-en-2-one	[3]
Synonyms	Acetylacetonamine, (Z)-4-aminopent-3-en-2-one, Fluoral-P	[2]
Solubility	Insoluble in water	[1]
Storage Temperature	2-8°C	

Chemical Structure and Tautomerism

4-Amino-3-penten-2-one is a vinylogous amide and can exist in equilibrium between its imine and enamine tautomeric forms. The enamine form is generally more stable due to the formation of a conjugated system and intramolecular hydrogen bonding. This tautomerism is a key aspect of its chemical reactivity.

Caption: Tautomeric equilibrium of **4-Amino-3-penten-2-one**.

Experimental Protocols

Synthesis of 4-Amino-3-penten-2-one

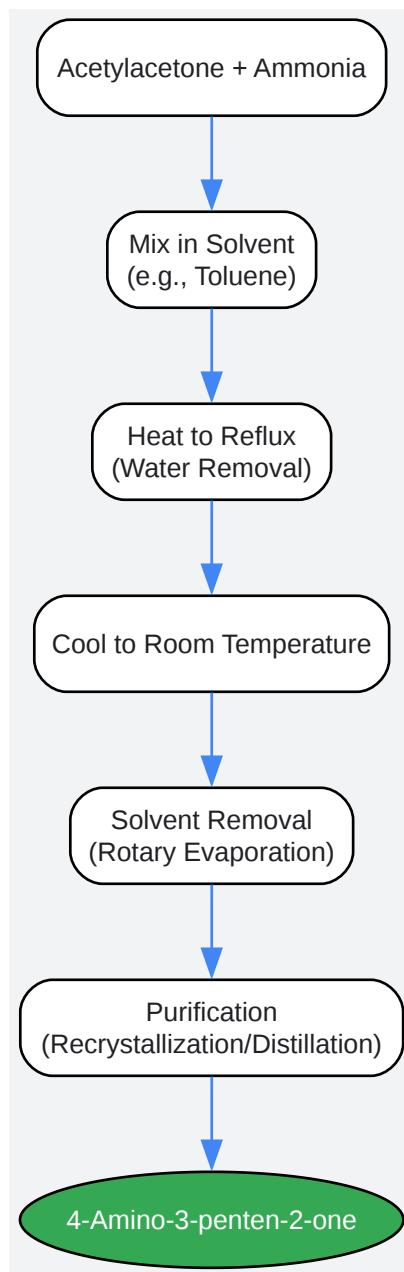
A general and common method for the synthesis of enaminones like **4-Amino-3-penten-2-one** is the condensation reaction between a β -dicarbonyl compound and an amine.

Reactants:

- Acetylacetone (2,4-pentanedione)
- Ammonia (aqueous solution or gas)
- Solvent (e.g., toluene or ethanol)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent like toluene), dissolve acetylacetone in the chosen solvent.
- Slowly add a stoichiometric equivalent of aqueous ammonia to the solution while stirring. Alternatively, bubble ammonia gas through the solution.
- Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
- After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of ethyl acetate and hexane) or by vacuum distillation to yield pure **4-Amino-3-penten-2-one**.



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Caption: General workflow for the synthesis of **4-Amino-3-penten-2-one**.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using various spectroscopic methods.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Objective: To identify the functional groups present in the molecule.
- Methodology: A small amount of the sample is placed on the ATR crystal of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm^{-1} .
- Expected Peaks:
 - $\sim 3200\text{-}3400 \text{ cm}^{-1}$ (N-H stretching)
 - $\sim 1600\text{-}1650 \text{ cm}^{-1}$ (C=O stretching, conjugated)
 - $\sim 1550\text{-}1600 \text{ cm}^{-1}$ (C=C stretching and N-H bending)

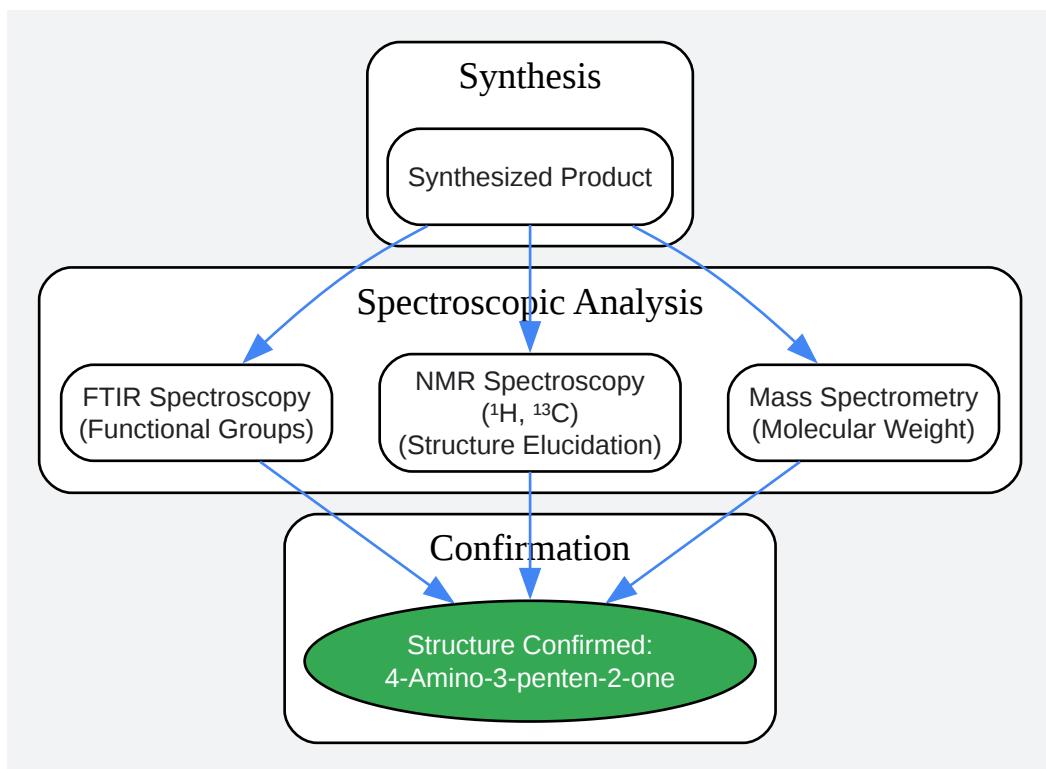
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl_3). ^1H NMR and ^{13}C NMR spectra are recorded on an NMR spectrometer.
- Expected ^1H NMR Signals (in CDCl_3):
 - Singlets for the two methyl groups.
 - A signal for the vinyl proton.
 - A broad signal for the amine (NH_2) protons.
- Expected ^{13}C NMR Signals:
 - Signals for the two methyl carbons.
 - Signals for the C=C double bond carbons.
 - A signal for the carbonyl carbon (C=O).

3. Mass Spectrometry (MS):

- Objective: To determine the molecular weight and fragmentation pattern.

- Methodology: The sample is introduced into a mass spectrometer (e.g., using electron ionization - EI). The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
- Expected Result: A molecular ion peak $[M]^+$ at m/z = 99, corresponding to the molecular weight of C_5H_9NO .^{[2][3][6]}



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Caption: Experimental workflow for the characterization of **4-Amino-3-penten-2-one**.

Safety and Handling

4-Amino-3-penten-2-one is classified as an irritant.^{[1][5]} It is important to handle this chemical with appropriate personal protective equipment (PPE).

- Hazard Statements:
 - H315: Causes skin irritation.^{[2][3][5]}
 - H319: Causes serious eye irritation.^{[2][3][5]}

- H335: May cause respiratory irritation.[2][3][5]
- Precautionary Statements:
 - P261: Avoid breathing dust.[2][5]
 - P280: Wear protective gloves/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
- Storage: Store in a cool (2-8°C), dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

4-Amino-3-penten-2-one is a versatile enaminone with well-defined physical and chemical properties. Its synthesis is straightforward, typically involving the condensation of acetylacetone and ammonia. The unique structural features, particularly its tautomeric nature, make it a useful intermediate in organic synthesis and a reagent in analytical chemistry. Proper handling and storage are essential due to its irritant nature. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

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